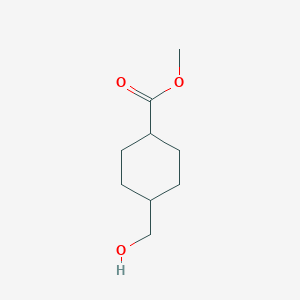

3-Butyl-2-mercapto-3H-quinazolin-4-one

Overview

Description

3-Butyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the quinazolinone family and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Proteomics Research

The compound “3-Butyl-2-mercapto-3H-quinazolin-4-one” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, protein-protein interactions, and post-translational modifications.

Molecular Dynamics Simulations

This compound is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . These simulations can provide detailed insights into the dynamic behavior of biomolecules, which can be crucial for understanding biological processes at the molecular level.

Structure-Based Drug Design

“3-Butyl-2-mercapto-3H-quinazolin-4-one” is used in structure-based drug design . This involves the design of chemical compounds with the desired biological activity, based on the knowledge of the target’s structure. The compound could serve as a starting point for the design of new drugs, with its structure being modified to improve efficacy, selectivity, and safety.

Free Energy Calculations

This compound is used in free energy calculations . These calculations are crucial in various areas of research, including drug design and protein engineering. They can provide valuable insights into the thermodynamics of biological processes, such as protein folding, protein-ligand binding, and enzymatic catalysis.

Refinement of X-ray Crystal Complexes

“3-Butyl-2-mercapto-3H-quinazolin-4-one” is used in the refinement of X-ray crystal complexes . This involves the use of computational methods to improve the quality of crystallographic data, which can lead to more accurate and detailed structural models.

Antimicrobial Activity

Derivatives of “3-Butyl-2-mercapto-3H-quinazolin-4-one” have been synthesized and screened for their antimicrobial activity . They have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests potential applications of this compound in the development of new antimicrobial agents.

Mechanism of Action

Target of Action

3-Butyl-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . .

Mode of Action

Quinazolinones, in general, are known to interact with various biological targets due to their versatile chemical structure . The sulfur atom in the 2-mercapto group might play a crucial role in binding to the target proteins, but further studies are needed to confirm this hypothesis.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by quinazolinones, it can be inferred that multiple pathways might be affected .

Result of Action

Quinazolinones are known to exhibit a wide range of biological activities, suggesting that they might induce various cellular responses .

properties

IUPAC Name |

3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMVQTWMNLKAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364333 | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

13906-07-5 | |

| Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13906-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)